Praseodymium(3+) benzoate
Praseodymium(3+) benzoate
Brand Name:
Vulcanchem
CAS No.:
19411-95-1
VCID:
VC21016551
InChI:
InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3
SMILES:
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3]
Molecular Formula:
C21H15O6Pr
Molecular Weight:
504.2 g/mol
Praseodymium(3+) benzoate
CAS No.: 19411-95-1
Cat. No.: VC21016551
Molecular Formula: C21H15O6Pr
Molecular Weight: 504.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19411-95-1 |
|---|---|
| Molecular Formula | C21H15O6Pr |
| Molecular Weight | 504.2 g/mol |
| IUPAC Name | praseodymium(3+);tribenzoate |
| Standard InChI | InChI=1S/3C7H6O2.Pr/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
| Standard InChI Key | XDFGURDROXHOOM-UHFFFAOYSA-K |
| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pr+3] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator